25iP-NBOMe Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

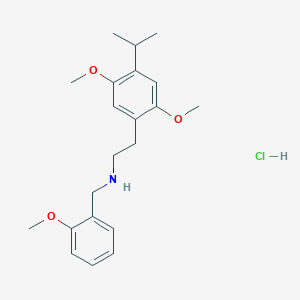

C21H30ClNO3 |

|---|---|

Molecular Weight |

379.9 g/mol |

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-ylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C21H29NO3.ClH/c1-15(2)18-13-20(24-4)16(12-21(18)25-5)10-11-22-14-17-8-6-7-9-19(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H |

InChI Key |

MPKOBMNKXXJHBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-Benzylphenethylamines at the 5-HT2A Receptor

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document focuses on the pharmacological properties of N-benzylphenethylamine compounds, such as 25iP-NBOMe and its analogues, for research purposes. These are potent psychoactive substances and should be handled with extreme caution in controlled laboratory settings.

Introduction

The N-benzylphenethylamine class of compounds, often referred to as NBOMes, represents a group of potent synthetic agonists targeting the serotonin (B10506) 2A (5-HT2A) receptor. A prominent member of this family is 25I-NBOMe, an N-methoxybenzyl derivative of the 2C-I phenethylamine.[1] These compounds are characterized by their high affinity and efficacy at the 5-HT2A receptor, which is the primary molecular target responsible for the effects of classic psychedelic drugs.[2][3] Understanding the precise mechanism of action of these compounds at the 5-HT2A receptor is crucial for neuroscience research and the development of novel therapeutics for neuropsychiatric disorders.

This guide provides a detailed technical overview of the binding affinity, functional activity, and downstream signaling pathways associated with the interaction of N-benzylphenethylamines with the 5-HT2A receptor. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key molecular processes.

Binding Affinity at 5-HT2A Receptors

N-benzylphenethylamine derivatives exhibit exceptionally high affinity for the 5-HT2A receptor, often in the sub-nanomolar range. This high affinity is a key determinant of their high potency.

The binding affinities (Ki) of several NBOMe compounds for human 5-HT2A and related serotonin receptors are summarized below. These values are typically determined through competitive radioligand binding assays.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT1A Ki (nM) | Reference |

| 25I-NBOMe | 0.6 | 4.6 | 1800 | [1] |

| 25D-NBOMe | Subnanomolar | Subnanomolar | Micromolar | [4] |

| 25E-NBOMe | Subnanomolar | Subnanomolar | Micromolar | [4] |

| 25H-NBOMe | ~40 (EC50) | Lower than 5-HT2A | Micromolar | [4] |

| 25N-NBOMe | Subnanomolar | Low nanomolar | Micromolar | [4] |

This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT2A receptor using a competitive binding assay.[5][6]

-

Receptor Preparation:

-

Utilize cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) heterologously expressing the human 5-HT2A receptor.[5]

-

Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous substances.

-

Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Assay Setup:

-

The assay is typically performed in 96-well microplates.

-

Each well contains the receptor membrane preparation (e.g., 70 µg of protein), a fixed concentration of a high-affinity radioligand (e.g., [3H]ketanserin or [125I]DOI), and varying concentrations of the unlabeled test compound (competitor).[4][6]

-

To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known non-radioactive ligand (e.g., ketanserin) to saturate the receptors.

-

-

Incubation:

-

Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient period to allow the binding to reach equilibrium (typically 20-60 minutes).[6]

-

-

Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove any remaining unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the resulting sigmoidal curve using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Activity at 5-HT2A Receptors

NBOMe compounds are not only high-affinity binders but also potent, full agonists at the 5-HT2A receptor.[4] This means they effectively activate the receptor and elicit a maximal cellular response, comparable to or exceeding that of the endogenous ligand, serotonin.

Functional potency (EC50) and efficacy (Emax) are typically measured using in vitro assays that detect downstream signaling events, such as inositol (B14025) phosphate (B84403) (IP) accumulation or intracellular calcium mobilization.

| Compound | Assay Type | EC50 (nM) | Efficacy (% of 5-HT max) | Reference |

| 25D-NBOMe | IP-1 Accumulation | 0.5 - 1.5 | ~85-95% | [4] |

| 25E-NBOMe | IP-1 Accumulation | 0.5 - 1.5 | ~85-95% | [4] |

| 25I-NBOH | IP-1 Accumulation | 0.5 - 1.5 | ~85-95% | [4] |

| 25N-NBOMe | IP-1 Accumulation | 0.5 - 1.5 | ~85-95% | [4] |

| 25H-NBOMe | IP-1 Accumulation | ~40 | ~85-95% | [4] |

This protocol describes a common method for assessing the functional activity of 5-HT2A receptor agonists by measuring changes in intracellular calcium concentration.[7][8][9]

-

Cell Culture and Plating:

-

Use a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293, CHO-K1).[8]

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom microplate and grow to near confluence.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

The esterified dye can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye in the cytosol.[8]

-

Incubate the plate under controlled conditions (e.g., 37°C, 5% CO2) for a specific duration (e.g., 60 minutes) to allow for dye loading and de-esterification.

-

-

Compound Addition and Signal Detection:

-

Prepare serial dilutions of the test agonist (e.g., 25iP-NBOMe).

-

Use an automated fluorescence plate reader (e.g., FLIPR - Fluorometric Imaging Plate Reader) to measure the fluorescence signal.

-

Establish a baseline fluorescence reading for each well.

-

Add the test agonist to the wells while continuously monitoring the fluorescence. Agonist binding to the Gq-coupled 5-HT2A receptor will trigger the release of intracellular calcium stores, causing a rapid increase in fluorescence as the dye binds to Ca2+.[8][9]

-

-

Data Analysis:

-

The change in fluorescence intensity over time is recorded. The peak fluorescence response is typically used for analysis.

-

Normalize the data to the response of a known reference agonist (e.g., serotonin) or to the maximal response observed.

-

Plot the normalized response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal efficacy).

-

References

- 1. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innoprot.com [innoprot.com]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 25iP-NBOMe Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

25iP-NBOMe Hydrochloride, a potent synthetic psychedelic of the N-benzylphenethylamine class, has garnered significant interest within the scientific community for its high affinity and selectivity as a serotonin (B10506) 5-HT2A receptor agonist. This document provides a comprehensive technical overview of its chemical properties and stability profile, intended to support research, analytical method development, and drug development activities. Understanding these fundamental characteristics is crucial for ensuring the quality, safety, and efficacy of this compound in a research setting.

Chemical Properties

This compound, systematically named 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-(1-methylethyl)-benzeneethanamine, monohydrochloride, is a derivative of the phenethylamine (B48288) 2C-iP. The addition of the N-(2-methoxybenzyl) group significantly enhances its potency at the 5-HT2A receptor.[1]

Chemical Structure:

References

The Pharmacological Profile of 25iP-NBOMe and its Analogs: An In-depth Technical Guide for Researchers

Disclaimer: This document provides a summary of the pharmacological profile of the NBOMe class of research chemicals, with a specific focus on the well-studied analog 25I-NBOMe. Direct quantitative data for 25iP-NBOMe is scarce in publicly available scientific literature. Therefore, the information presented herein for 25I-NBOMe serves as a close proxy, but researchers should exercise caution and conduct independent verification for 25iP-NBOMe.

Introduction

The N-benzylmethoxy-phenethylamine (NBOMe) series of compounds are potent hallucinogenic substances that have emerged as significant tools in neuroscience research. These compounds are derivatives of the 2C family of phenethylamines and are characterized by an N-(2-methoxybenzyl) substitution, which dramatically increases their affinity and potency for the serotonin (B10506) 5-HT₂A receptor. This high affinity and agonist activity at the 5-HT₂A receptor are believed to be the primary mechanism underlying their profound psychoactive effects.

This guide provides a detailed technical overview of the pharmacological profile of these compounds, with a focus on 25I-NBOMe as a representative member of the class, due to the extensive research conducted on it. The information is intended for researchers, scientists, and drug development professionals.

Receptor Binding Affinity

The NBOMe compounds exhibit high affinity for several serotonin receptors, most notably the 5-HT₂A receptor. The binding affinity is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is a measure of this binding affinity, with lower values indicating a higher affinity.

The binding profile of 25I-NBOMe has been characterized at various receptors, revealing a high affinity and selectivity for the 5-HT₂A receptor.[1][2]

Table 1: Receptor Binding Affinities (Ki, nM) of 25I-NBOMe

| Receptor | Ki (nM) | Reference |

| 5-HT₂A | 0.044 - 0.6 | [1][2] |

| 5-HT₂C | 1.03 - 4.6 | [1][2] |

| 5-HT₂B | 1.91 - 130 | [1] |

| 5-HT₁A | 1800 | [2] |

| Adrenergic α₁A | 370 | [2] |

| Adrenergic α₂A | 320 | [2] |

| Dopamine (B1211576) D₁ | 6700 | [2] |

| Dopamine D₂ | 900 | [2] |

| Dopamine D₃ | 2100 | [2] |

Functional Activity and Signaling Pathways

25I-NBOMe acts as a potent full agonist at the human 5-HT₂A receptor.[1] Functional activity is often assessed using in vitro assays that measure the cellular response to receptor activation, such as calcium flux assays or assays measuring the accumulation of inositol (B14025) phosphates. The half-maximal effective concentration (EC₅₀) is a measure of the compound's potency in eliciting a functional response.

The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G₁₁ pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Table 2: Functional Activity (EC₅₀, nM) of 25I-NBOMe

| Receptor | Assay Type | EC₅₀ (nM) | Reference |

| 5-HT₂A | Calcium Mobilization | 0.76 - 240 | [1] |

| 5-HT₂C | Calcium Mobilization | 2.38 - 88.9 | [1] |

| 5-HT₂B | Calcium Mobilization | 111 - 130 | [1] |

Below is a diagram illustrating the canonical 5-HT₂A receptor signaling pathway activated by NBOMe compounds.

Figure 1: 5-HT2A Receptor Gq Signaling Pathway.

In Vivo Pharmacology

The in vivo effects of NBOMe compounds are consistent with their potent 5-HT₂A receptor agonism. A key behavioral correlate of 5-HT₂A receptor activation in rodents is the head-twitch response (HTR). 25I-NBOMe potently induces the HTR in mice, and this effect can be blocked by 5-HT₂A receptor antagonists.[1] Studies have shown that 25I-NBOMe is significantly more potent than its parent compound, 2C-I, in inducing this response.[1]

Beyond the head-twitch response, NBOMe compounds can also affect locomotor activity and have been shown to increase extracellular levels of dopamine and glutamate (B1630785) in the brain.

Metabolism and Toxicity

The metabolism of NBOMe compounds is not fully elucidated but is thought to occur primarily through cytochrome P450 (CYP450) enzymes, in contrast to their 2C predecessors which are metabolized by monoamine oxidase (MAO).[1]

The NBOMe class of compounds has been associated with significant toxicity, including neurotoxicity and cardiotoxicity.[1] Adverse effects reported in humans include hypertension, tachycardia, seizures, hyperthermia, and in some cases, death. The high affinity for the 5-HT₂B receptor is a concern, as prolonged agonism at this receptor has been linked to cardiac valvulopathy.[1]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of a test compound for the 5-HT₂A receptor.

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the 5-HT₂A receptor in a suitable buffer and prepare a membrane fraction by centrifugation.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for antagonists or [¹²⁵I]DOI for agonists) and varying concentrations of the test compound.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Flux Assay

This protocol describes a general method for assessing the functional potency of a test compound at the 5-HT₂A receptor.

Figure 3: Experimental Workflow for Calcium Flux Assay.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the human 5-HT₂A receptor in a multi-well microplate.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM), which will be taken up by the cells.

-

Assay: Place the microplate in a fluorescence plate reader. Measure the baseline fluorescence, then add varying concentrations of the test compound to the wells.

-

Fluorescence Measurement: Monitor the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the concentration of the test compound to generate a dose-response curve. From this curve, determine the EC₅₀ value.

Head-Twitch Response (HTR) in Mice

This protocol outlines a general method for assessing the in vivo 5-HT₂A receptor agonist activity of a test compound.

Methodology:

-

Animal Acclimation: Acclimate mice to the testing environment to reduce stress-induced behaviors.

-

Compound Administration: Administer the test compound (25iP-NBOMe) to the mice via a suitable route (e.g., intraperitoneal or subcutaneous injection).

-

Observation: Place the mice in individual observation chambers and record their behavior for a specified period.

-

HTR Quantification: Manually or automatically count the number of head-twitches exhibited by each mouse during the observation period.

-

Data Analysis: Analyze the dose-response relationship for the induction of HTR. Compare the potency and efficacy of the test compound to known 5-HT₂A receptor agonists and antagonists.

Conclusion

The NBOMe class of compounds, exemplified by 25I-NBOMe, are highly potent and selective 5-HT₂A receptor agonists. Their well-defined mechanism of action makes them valuable research tools for investigating the role of the 5-HT₂A receptor in various physiological and pathological processes. However, their significant toxicity necessitates careful handling and appropriate safety precautions in a research setting. While specific pharmacological data for 25iP-NBOMe is limited, the information available for its close analog, 25I-NBOMe, provides a strong foundation for understanding its likely pharmacological profile. Further research is warranted to fully characterize the unique properties of 25iP-NBOMe and other less-studied members of this chemical class.

References

25iP-NBOMe Hydrochloride CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 25iP-NBOMe Hydrochloride, a potent synthetic phenethylamine (B48288). Due to the limited specific data on the 25iP-NBOMe variant, this document incorporates data from closely related and well-studied analogues, primarily 25I-NBOMe, to provide a representative technical profile. All information pertaining to analogues will be explicitly noted.

Core Compound Information

This compound is classified as a phenethylamine. Its formal chemical name is 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-(1-methylethyl)-benzeneethanamine, monohydrochloride.

Molecular Structure

The molecular structure of 25iP-NBOMe consists of a phenethylamine core with a 2-methoxybenzyl group attached to the amine. The phenyl ring is substituted with two methoxy (B1213986) groups and an isopropyl group.

Figure 1. Molecular Structure of 25iP-NBOMe.

Physicochemical and Pharmacological Data

The following table summarizes key quantitative data for this compound and its well-studied analogue, 25I-NBOMe Hydrochloride.

| Property | This compound | 25I-NBOMe Hydrochloride (Analogue Data) |

| CAS Number | 2725318-60-3 | 1043868-97-8[1] |

| Molecular Formula | C₂₁H₂₉NO₃ • HCl | C₁₈H₂₂INO₃ • HCl[1] |

| Formula Weight | 379.9 g/mol | 463.7 g/mol [1] |

| Purity | ≥98% | ≥98%[1] |

| Formulation | Crystalline solid | Neat solid[1] |

| Solubility | DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml | Not explicitly stated |

| λmax | 221, 282 nm | 203, 300 nm[1] |

| 5-HT₂A Receptor Affinity (Ki) | Not explicitly reported | 0.044 nM[2] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and analysis of NBOMe compounds are crucial for research and forensic applications. The following protocols are generalized from published methods for NBOMe compounds.

General Synthesis Workflow of NBOMe Compounds

The synthesis of NBOMe compounds, including 25iP-NBOMe, typically involves the reductive amination of a corresponding 2C-phenethylamine precursor.

Caption: General workflow for the synthesis of NBOMe compounds via reductive amination.

Analytical Detection and Quantification

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a common method for the detection and quantification of NBOMe compounds in biological and seized samples.

Sample Preparation (Serum):

-

Internal Standard Addition: Add an appropriate internal standard (e.g., a deuterated analogue) to the serum sample.

-

Solid Phase Extraction (SPE):

-

Condition a C8 SPE column.

-

Load the serum sample.

-

Wash the column to remove interferences.

-

Elute the analytes with an appropriate solvent mixture (e.g., methanol/acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

Chromatographic Conditions (Representative):

-

Column: C8 or C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a modifier like formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

Mass Spectrometry Conditions (Representative):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the target NBOMe and internal standard.

Primary Signaling Pathway

NBOMe compounds are potent agonists of the serotonin (B10506) 5-HT₂A receptor. Activation of this G-protein coupled receptor (GPCR) initiates a downstream signaling cascade.

Caption: Simplified 5-HT₂A receptor signaling cascade initiated by NBOMe compounds.

References

A Technical Guide to 25iP-NBOMe and its Psychedelic Effects for Neuroscience Research

Introduction

4-iodo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine, or 25iP-NBOMe, is a synthetic psychedelic substance derived from the 2C-I phenethylamine. It is part of the N-benzylmethoxy-phenethylamine (NBOMe) class of compounds. 25iP-NBOMe is recognized for its potent agonistic activity at the serotonin (B10506) 5-HT2A receptor, which is the primary mechanism believed to mediate its profound effects on perception, mood, and cognition.[1][2] This high affinity and potency make it a valuable tool in neuroscience research for investigating the function of the 5-HT2A receptor system and the neurobiological underpinnings of psychedelic experiences. This guide provides an in-depth overview of the pharmacology, signaling pathways, and experimental applications of 25iP-NBOMe for researchers, scientists, and drug development professionals.

Pharmacology

The psychedelic effects of 25iP-NBOMe are primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A subtype. Like other NBOMe compounds, it demonstrates high affinity and functional potency at this receptor. The addition of the N-(2-methoxybenzyl) group significantly increases its binding affinity compared to its 2C-I precursor.[3]

Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities of 25I-NBOMe, a closely related analog of 25iP-NBOMe, at various neurotransmitter receptors. These values indicate the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value signifies a higher binding affinity.

| Receptor | Binding Affinity (Ki, nM) | Reference |

| Serotonin | ||

| 5-HT2A | 0.044 - 0.6 | [4][5] |

| 5-HT2C | 1.03 - 4.6 | [4][5] |

| 5-HT1A | 1800 | [4] |

| 5-HT2B | 1.91 - 130 | [5] |

| Adrenergic | ||

| α1A | 370 | [4] |

| α2A | 320 | [4] |

| Dopamine | ||

| D1 | 6700 | [4] |

| D2 | 900 | [4] |

| D3 | 2100 | [4] |

Functional Activity (EC50, nM)

The functional activity of a compound is its ability to elicit a biological response upon binding to a receptor. The EC50 value represents the concentration of the agonist that produces 50% of the maximal response. The data below is for 25I-NBOMe.

| Receptor | Functional Activity (EC50, nM) | Reference |

| Serotonin | ||

| 5-HT2A | 0.76 - 240 | [5] |

| 5-HT2C | 2.38 - 88.9 | [5] |

| 5-HT2B | 111 - 130 | [5] |

Signaling Pathways

The activation of the 5-HT2A receptor by agonists like 25iP-NBOMe initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq/11 protein.

Canonical 5-HT2A Receptor Signaling

Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events are believed to be crucial for the downstream effects of psychedelics.

References

- 1. drugsandalcohol.ie [drugsandalcohol.ie]

- 2. Contribution of serotonin receptor subtypes to hallucinogenic activity of 25I-NBOMe and to its effect on neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 4. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 25I-NBOMe - Wikipedia [en.wikipedia.org]

Initial Safety and Toxicity Assessment of 25iP-NBOMe in Cell Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 25X-NBOMe series of compounds are potent synthetic hallucinogens that act as agonists at the serotonin (B10506) 5-HT2A receptor.[1][2] Their emergence in the new psychoactive substances (NPS) market has raised significant public health concerns due to numerous reports of severe intoxication and fatalities.[3][4] Understanding the in vitro toxicity of these compounds is a crucial first step in risk assessment and the development of potential therapeutic interventions. This technical guide provides an overview of the initial safety and toxicity assessment of 25iP-NBOMe in cell cultures, drawing upon data from closely related NBOMe compounds.

Data Presentation: In Vitro Toxicity of NBOMe Analogs

The following tables summarize the available quantitative data on the in vitro toxicity of 25I-NBOMe and 25C-NBOMe, which can serve as a preliminary reference for assessing the potential toxicity of 25iP-NBOMe.

Table 1: Cytotoxicity of NBOMe Analogs in Various Cell Lines

| Compound | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| 25I-NBOMe | H9c2 (rat cardiomyocytes) | MTT | TC50 | 70.4 | [1] |

| 25C-NBOMe | SH-SY5Y (human neuroblastoma) | MTT | IC50 | 89 | [5] |

| 25C-NBOMe | PC12 (rat pheochromocytoma) | MTT | IC50 | 78 | [5] |

| 25C-NBOMe | SN4741 (murine substantia nigra) | MTT | IC50 | 62 | [5] |

Table 2: Genotoxicity and Other Toxicological Endpoints of NBOMe Analogs

| Compound | Cell Line/System | Assay | Endpoint | Observations | Reference |

| 25I-NBOMe | Rat Brain | Comet Assay | DNA Damage | Detected 72h after chronic treatment | [2] |

| 25I-NBOMe | Rat Brain | TUNEL Assay | Apoptosis | No apoptotic signal detected 72h after chronic treatment | [2] |

| 25I-NBOMe | H9c2 cells | Kinase Assay | PAK1 Activity | Reduced PAK1 activity | [1] |

| 25C-NBOMe | SH-SY5Y cells | Western Blot | pERK Expression | Elevated | [5] |

| 25C-NBOMe | SH-SY5Y cells | Western Blot | pAkt & pGSK3β Expression | Decreased | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the in vitro toxicity assessment of 25iP-NBOMe.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cells of interest (e.g., SH-SY5Y, H9c2)

-

96-well plates

-

Complete cell culture medium

-

25iP-NBOMe stock solution (in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of 25iP-NBOMe in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of 25iP-NBOMe. Include a vehicle control (medium with the solvent used for the drug stock).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage in individual cells.

Materials:

-

Cells of interest

-

Microscope slides

-

Low melting point agarose (B213101) (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Treat cells with various concentrations of 25iP-NBOMe for a specified duration.

-

Harvest the cells and resuspend them in ice-cold PBS.

-

Mix the cell suspension with molten LMPA at 37°C.

-

Pipette the cell-agarose mixture onto a microscope slide pre-coated with NMPA.

-

Allow the agarose to solidify on ice.

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

Transfer the slides to an electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind.

-

Apply an electric field to induce the migration of fragmented DNA from the nucleoid, forming a "comet tail."

-

After electrophoresis, neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate image analysis software (measuring parameters like tail length, tail intensity, and tail moment).

Apoptosis Assessment: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

-

Cells grown on coverslips or in chamber slides

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescent-labeled antibody (for indirect detection, if applicable)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Culture and treat cells with 25iP-NBOMe.

-

Fix the cells with a fixation solution.

-

Permeabilize the cells to allow the entry of the TUNEL reagents.

-

Incubate the cells with the TUNEL reaction mixture at 37°C in a humidified chamber. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

If using an indirect detection method, incubate with a fluorescently labeled antibody that recognizes the incorporated labeled dUTPs.

-

Counterstain the nuclei with a DNA-specific dye like DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright fluorescence in their nuclei.

Mandatory Visualizations

Proposed Signaling Pathway of NBOMe-induced Toxicity

The primary molecular target of NBOMe compounds is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR).[6] Activation of this receptor is known to initiate a cascade of intracellular signaling events that can lead to both psychoactive effects and cellular toxicity.

Caption: Proposed signaling cascade following 5-HT2A receptor activation by 25iP-NBOMe.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A typical workflow for assessing the cytotoxic potential of a novel compound like 25iP-NBOMe involves a tiered approach, starting with broad screening assays and moving towards more specific mechanistic studies.

Caption: A generalized workflow for the in vitro cytotoxicity assessment of 25iP-NBOMe.

Conclusion and Future Directions

The initial safety and toxicity assessment of 25iP-NBOMe in cell cultures is a critical step in understanding its potential harm. Based on data from structurally related NBOMe compounds, it is plausible that 25iP-NBOMe exhibits significant cytotoxic, and potentially genotoxic, effects in vitro, likely mediated through the 5-HT2A receptor signaling pathway. However, the absence of specific experimental data for 25iP-NBOMe represents a significant knowledge gap.

Future research should prioritize the following:

-

Direct in vitro toxicity studies of 25iP-NBOMe in a panel of relevant cell lines (e.g., neuronal, cardiac, hepatic) to determine its specific cytotoxic profile and IC50 values.

-

Comprehensive genotoxicity and apoptosis assays to elucidate the mechanisms of 25iP-NBOMe-induced cell death.

-

Investigation of the role of oxidative stress and mitochondrial dysfunction in the toxicity of 25iP-NBOMe.

-

Head-to-head comparative studies of different NBOMe analogs to understand the structure-activity relationships that govern their toxicity.

By systematically addressing these research questions, a more complete and accurate safety profile of 25iP-NBOMe can be established, providing essential information for public health and regulatory agencies.

References

- 1. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurotoxicological profile of the hallucinogenic compound 25I-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. legal-high-inhaltsstoffe.de [legal-high-inhaltsstoffe.de]

- 5. 25C-NBOMe, a Novel Designer Psychedelic, Induces Neurotoxicity 50 Times More Potent Than Methamphetamine In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Unlocking the Brain's Therapeutic Potential: An In-depth Technical Guide to 25iP-NBOMe Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzyl-phenethylamine (NBOMe) class of compounds, particularly the 25iP-NBOMe analogs, represent a frontier in serotonergic research. Characterized by their high potency and selectivity for the serotonin (B10506) 2A (5-HT2A) receptor, these molecules offer a powerful toolkit for dissecting the complexities of 5-HT2A signaling and exploring its therapeutic landscape. While initially gaining notoriety as potent hallucinogens in recreational settings, a deeper scientific inquiry into their pharmacology reveals a potential for therapeutic applications, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the current understanding of 25iP-NBOMe analogs, focusing on their quantitative pharmacology, the experimental methodologies used for their characterization, and their largely untapped therapeutic potential.

Quantitative Pharmacology of 25iP-NBOMe and its Analogs

The defining characteristic of the NBOMe series is their remarkably high affinity and potency at the 5-HT2A receptor, often in the sub-nanomolar to low nanomolar range.[1] The addition of the N-(2-methoxybenzyl) group to the 2C phenethylamine (B48288) backbone dramatically increases this affinity compared to their parent compounds.[2] The following tables summarize the in vitro pharmacological data for a range of NBOMe analogs, providing a comparative view of their receptor binding affinities (Ki) and functional potencies (EC50).

Table 1: Receptor Binding Affinities (Ki, nM) of NBOMe Analogs at Serotonin Receptors

| Compound | 5-HT2A | 5-HT2C | 5-HT1A |

| 25iP-NBOMe | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

| 25I-NBOMe | 0.6 | 4.6 | 1800 |

| 25B-NBOMe | 0.5 | Data not available in cited sources | Data not available in cited sources |

| 25C-NBOMe | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

| 25D-NBOMe | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

| 25E-NBOMe | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

| 25N-NBOMe | Data not available in cited sources | Data not available in cited sources | Data not available in cited sources |

Data compiled from Rickli et al., 2015.[3] Note: A comprehensive dataset for 25iP-NBOMe was not available in the reviewed literature.

Table 2: Functional Potency (EC50, nM) of NBOMe Analogs at the 5-HT2A Receptor

| Compound | EC50 (Calcium Flux) |

| 25iP-NBOMe | Data not available in cited sources |

| 25I-NBOMe | Data not available in cited sources |

| 25B-NBOMe | 40 |

| 25C-NBOMe | Data not available in cited sources |

| 25D-NBOMe | Data not available in cited sources |

| 25E-NBOMe | Data not available in cited sources |

| 25N-NBOMe | Data not available in cited sources |

Data from Rickli et al., 2015.[3]

Experimental Protocols

The characterization of 25iP-NBOMe analogs relies on a suite of in vitro assays to determine their binding affinity and functional activity at target receptors. The following are detailed methodologies for key experiments.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand.

-

Cell Culture and Membrane Preparation:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor are cultured in DMEM or Ham's F-12 medium supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Cells are harvested, and cell membranes are prepared by homogenization in a cold buffer followed by centrifugation to pellet the membranes. The final membrane preparation is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Cell membrane preparation.

-

Radioligand (e.g., [3H]ketanserin) at a concentration near its Kd.

-

Increasing concentrations of the unlabeled test compound (e.g., a 25iP-NBOMe analog).

-

For non-specific binding determination, a high concentration of a known 5-HT2A antagonist (e.g., ketanserin) is added to a separate set of wells.

-

-

The plate is incubated to allow binding to reach equilibrium.

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

The filters are washed with cold buffer, and the radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Flux Functional Assay for 5-HT2A Receptor Activation

This assay measures the ability of a compound to act as an agonist and stimulate the Gq-coupled 5-HT2A receptor, leading to an increase in intracellular calcium.

-

Cell Preparation and Dye Loading:

-

Cells expressing the 5-HT2A receptor are seeded in a black-walled, clear-bottom 96-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer, often containing probenecid (B1678239) to prevent dye leakage.

-

-

Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader.

-

A baseline fluorescence reading is established.

-

The test compound (agonist) is added to the wells at various concentrations.

-

The fluorescence intensity is measured over time to capture the transient increase in intracellular calcium.

-

-

Data Analysis:

-

The peak fluorescence response is determined for each concentration of the test compound.

-

The data is normalized to the response of a known full agonist.

-

The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is calculated using a sigmoidal dose-response curve.

-

Phosphoinositide (PI) Hydrolysis Assay

This assay provides another measure of Gq-coupled receptor activation by quantifying the accumulation of inositol (B14025) phosphates, a downstream product of phospholipase C (PLC) activation.

-

Cell Labeling:

-

Cells expressing the 5-HT2A receptor are incubated overnight with [3H]myo-inositol to label the cellular phosphoinositide pools.

-

-

Agonist Stimulation:

-

The cells are washed to remove unincorporated [3H]myo-inositol.

-

The cells are then stimulated with various concentrations of the test agonist in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

-

-

Extraction and Quantification:

-

The reaction is stopped, and the cells are lysed.

-

The total [3H]inositol phosphates are separated from free [3H]myo-inositol using anion-exchange chromatography.

-

The amount of radioactivity in the inositol phosphate (B84403) fraction is quantified by scintillation counting.

-

-

Data Analysis:

-

The EC50 value is determined by plotting the amount of [3H]inositol phosphate accumulation against the agonist concentration.

-

β-Arrestin Recruitment Assay

This assay assesses the ability of a ligand to promote the interaction between the activated 5-HT2A receptor and β-arrestin, a key protein in receptor desensitization and an initiator of separate signaling cascades.

-

Assay Principle:

-

Various technologies can be used, such as the PathHunter® assay, which utilizes enzyme fragment complementation. In this system, the 5-HT2A receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor).

-

-

Procedure:

-

Cells co-expressing the tagged receptor and β-arrestin are plated.

-

The test ligand is added.

-

If the ligand promotes the recruitment of β-arrestin to the receptor, the two enzyme fragments come into close proximity, forming an active enzyme.

-

-

Detection and Analysis:

-

A substrate for the reconstituted enzyme is added, and the resulting chemiluminescent or fluorescent signal is measured.

-

The EC50 for β-arrestin recruitment is calculated from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The activation of the 5-HT2A receptor by 25iP-NBOMe analogs initiates a cascade of intracellular events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

In addition to the canonical G-protein signaling, agonist binding can also promote the recruitment of β-arrestin to the receptor. This can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades. The balance between G-protein-mediated and β-arrestin-mediated signaling, known as "biased agonism," is an area of intense research and may be key to developing therapeutic agents with improved side-effect profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) [pubmed.ncbi.nlm.nih.gov]

- 3. Neurochemical and Behavioral Effects of a New Hallucinogenic Compound 25B-NBOMe in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Determination of 25iP-NBOMe Hydrochloride in Biological Matrices using HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 25iP-NBOMe Hydrochloride in biological matrices such as whole blood, plasma, and urine. The protocol employs a straightforward sample preparation procedure followed by rapid and effective chromatographic separation and detection. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the quantification of 25iP-NBOMe.

Introduction

25iP-NBOMe is a potent synthetic hallucinogen and a derivative of the 2C-I phenethylamine. Due to its high potency and potential for abuse, there is a growing need for sensitive and specific analytical methods for its detection and quantification in various biological samples. This application note provides a detailed protocol for an HPLC-MS/MS method, which offers high sensitivity and selectivity, making it the gold standard for bioanalytical testing.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of 25iP-NBOMe from biological matrices.

Materials:

-

SPE Columns (e.g., Clean Screen ZSDUA020)

-

Methanol (HPLC grade)

-

Deionized Water

-

100 mM Phosphate (B84403) Buffer (pH 6)

-

100 mM Acetic Acid

-

Dichloromethane/Isopropanol/Ammonia (78:20:2, v/v/v) elution solvent

-

Internal Standard (ISTD) Solution (e.g., 25H-NBOMe at 10 ng/mL)

Protocol:

-

To 1.0 mL of the biological sample (e.g., whole blood, plasma, or urine), add 50 µL of the ISTD solution.

-

Add 1 mL of 100 mM phosphate buffer (pH 6) and mix for 5 minutes.

-

Centrifuge the sample at 3000 rpm for 10 minutes.

-

Condition the SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6).

-

Load the supernatant from the centrifuged sample onto the conditioned SPE column.

-

Wash the column with 3 mL of deionized water, followed by 1 mL of 100 mM acetic acid, and then 3 mL of methanol.

-

Dry the column under vacuum.

-

Elute the analyte and ISTD with 3 mL of the elution solvent.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Luna 3µ C8(2)100Å 100x2.0 mm) |

| Mobile Phase A | Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to ensure separation from matrix components. For example: 0-1 min 10% B, 1-7 min ramp to 100% B, 7-14 min hold at 100% B, then re-equilibrate. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3000 V |

| Gas Temperature | 325 °C |

| Gas Flow (N2) | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions:

The specific MRM transitions for 25iP-NBOMe should be optimized by infusing a standard solution into the mass spectrometer. Based on the fragmentation of similar NBOMe compounds, the primary fragmentation is expected to be the loss of the methoxybenzyl group.[1]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 25iP-NBOMe | 344.2 | 121.1 (methoxybenzyl) | Optimize |

| 25iP-NBOMe | 344.2 | 207.1 | Optimize |

| 25H-NBOMe (ISTD) | 302.2 | 121.1 | Optimize |

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method, based on validated methods for similar NBOMe compounds.[2][3]

| Parameter | Expected Value |

| Linearity Range | 10 - 2000 pg/mL |

| Limit of Detection (LOD) | 10 pg/mL |

| Limit of Quantification (LOQ) | 10 - 20 pg/mL |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Diagrams

Caption: Experimental workflow for the analysis of 25iP-NBOMe.

Caption: Logical relationship of tandem mass spectrometry for MRM.

Conclusion

The HPLC-MS/MS method described provides a robust and reliable approach for the quantification of this compound in biological samples. The detailed sample preparation protocol and optimized instrument parameters ensure high sensitivity, selectivity, and accuracy, making it an invaluable tool for researchers in the fields of toxicology, pharmacology, and forensic science.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. High Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of 2CC-NBOMe and 25I-NBOMe in Human Serum: HPLC/MS/MS Method for 2CC-NBOMe and 25I-NBOMe in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An evaluation of 25B-, 25C-, 25D-, 25H-, 25I- and 25T2-NBOMe via LC-MS-MS: method validation and analyte stability - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for Dissolving 25iP-NBOMe Hydrochloride for In Vivo Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

25iP-NBOMe Hydrochloride is a potent and selective agonist for the serotonin (B10506) 5-HT2A receptor, belonging to the NBOMe class of psychedelic phenethylamines. Its high affinity and specific binding make it a valuable research tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes. Proper preparation of this compound solutions is critical for ensuring accurate and reproducible results in in vivo studies while maintaining the welfare of animal subjects. These application notes provide a detailed protocol for the dissolution of this compound for parenteral administration in preclinical research.

Data Presentation

The solubility of this compound in various solvents is a key factor in the preparation of stock and working solutions. The following table summarizes the available solubility data. For in vivo studies, the use of aqueous-based vehicles such as saline or phosphate-buffered saline (PBS) is highly recommended to minimize solvent-induced toxicity.

| Solvent | Solubility | Notes |

| PBS (pH 7.2) | 10 mg/mL | Recommended for final dosing solutions due to its physiological compatibility. |

| Saline (0.9% NaCl) | Data not explicitly available, but expected to be similar to PBS. | A common and appropriate vehicle for parenteral injections in animal studies.[1][2] |

| DMSO | 5 mg/mL | Can be used to prepare concentrated stock solutions. Must be diluted to a final concentration of <1% in the dosing solution to avoid toxicity. |

| Ethanol | 10 mg/mL | Can be used for stock solutions. Must be diluted significantly in the final dosing solution. |

| DMF | 3 mg/mL | Not recommended for in vivo studies due to potential toxicity. |

Data sourced from Cayman Chemical product information and general knowledge on in vivo formulation.

Experimental Protocols

This section outlines a detailed methodology for the preparation of this compound solutions for in vivo administration. The protocol emphasizes sterile techniques to prevent contamination and ensure the safety of the animal subjects.

Materials:

-

This compound powder

-

Sterile Phosphate-Buffered Saline (PBS, pH 7.2)

-

Dimethyl sulfoxide (B87167) (DMSO), sterile-filtered (optional, for stock solution)

-

Sterile, pyrogen-free microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Sterile syringes and needles

Protocol for Preparation of Dosing Solution:

-

Calculate the required amount of this compound: Based on the desired final concentration and volume of the dosing solution, calculate the mass of the compound needed.

-

Weigh the compound: Using a calibrated analytical balance, carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.

-

Dissolve the compound:

-

Direct Dissolution in Saline/PBS (Recommended): Add the required volume of sterile saline or PBS to the vial containing the powder. For example, to prepare a 1 mg/mL solution, add 1 mL of vehicle for every 1 mg of compound.

-

Using a DMSO Stock Solution (for higher concentrations): If a higher concentration is needed than is readily soluble in aqueous solution, first dissolve the compound in a minimal amount of sterile DMSO to create a concentrated stock solution. Then, dilute the stock solution with sterile saline or PBS to the final desired concentration. Ensure the final concentration of DMSO is below 1% to minimize toxicity.[1]

-

-

Aid Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be used. Visually inspect the solution to ensure there are no visible particles.

-

Sterile Filtration: To ensure the sterility of the final dosing solution, it is mandatory to sterile-filter it.[3][4] Draw the solution into a sterile syringe, attach a sterile 0.22 µm syringe filter, and dispense the filtered solution into a new sterile vial. This step removes any potential microbial contamination.

-

Storage and Stability: It is recommended to prepare fresh dosing solutions on the day of the experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of this compound in aqueous solutions over extended periods has not been extensively reported, so fresh preparation is the best practice.

Mandatory Visualization

Diagram 1: Experimental Workflow for Solution Preparation

References

Application Notes and Protocols for the Use of 25I-NBOMe Hydrochloride in Animal Models of Psychosis

Disclaimer: The following application notes and protocols are based on research conducted with 25I-NBOMe hydrochloride. While structurally similar to 25iP-NBOMe hydrochloride, the specific pharmacological and toxicological properties of these two compounds may differ. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in utilizing NBOMe compounds in preclinical psychosis models, with the understanding that direct studies on 25iP-NBOMe are not currently available in the public domain.

Introduction

The N-benzyl-phenethylamine (NBOMe) class of compounds, particularly 25I-NBOMe, are potent and selective agonists for the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Activation of the 5-HT2A receptor is a key mechanism underlying the effects of classic psychedelic drugs and is heavily implicated in the pathophysiology of psychosis. Consequently, 25I-NBOMe serves as a valuable pharmacological tool to induce psychosis-like states in animal models, enabling the investigation of underlying neurobiological mechanisms and the preclinical evaluation of novel antipsychotic agents.

These application notes provide a summary of the key findings, quantitative data, and detailed experimental protocols for the use of 25I-NBOMe in rodent models to study psychosis-relevant behaviors and neurochemical alterations.

Data Presentation

Table 1: Behavioral Effects of 25I-NBOMe in Rodents

| Behavioral Assay | Species | Dose Range (mg/kg) | Route of Administration | Observed Effects | Reference |

| Locomotor Activity | Mouse | 0.1 - 1 | i.p. | No significant effect on spontaneous locomotion.[3][4] | [3] |

| Mouse | > 1 | i.p. | Motor inhibition.[3][4] | [3] | |

| Prepulse Inhibition (PPI) | Mouse | 0.1 - 1 | i.p. | Disruption of PPI.[2][3] | [3] |

| Rat | Not specified | Not specified | Inhibition of PPI.[5] | [5] | |

| Reaction Time Test | Mouse | 0.1 - 1 | i.p. | Dose-dependent increase in reaction time.[3][4] | [3] |

| Head-Twitch Response (HTR) | Rat | 1 - 10 | s.c. | U-shaped dose-response curve, indicative of hallucinogenic potential.[6][7] | [6] |

| Drug Discrimination | Rat | 1 - 2.5 | i.p. | Partial substitution for the hallucinogen DOM.[8] | [8] |

Table 2: Neurochemical Effects of 25I-NBOMe in Rodents

| Neurotransmitter | Brain Region | Species | Dose (mg/kg) | Route of Administration | Observed Effect | Reference |

| Dopamine (DA) | Nucleus Accumbens Shell | Mouse | 1 | i.p. | Significant increase (up to 60% over baseline).[2][3] | [3] |

| Frontal Cortex | Rat | 1 - 10 | s.c. | Inverted U-shaped dose-response increase in extracellular levels.[6][7] | [6] | |

| Serotonin (5-HT) | Frontal Cortex | Rat | 1 - 10 | s.c. | Inverted U-shaped dose-response increase in extracellular levels.[6][7] | [6] |

| Glutamate (B1630785) (GLU) | Frontal Cortex | Rat | 1 - 10 | s.c. | U-shaped dose-response increase in extracellular levels.[6][7] | [6] |

Experimental Protocols

Prepulse Inhibition (PPI) Test

Objective: To assess sensorimotor gating, a process that is deficient in individuals with schizophrenia and can be modeled in rodents.

Materials:

-

25I-NBOMe hydrochloride solution

-

Vehicle (e.g., saline)

-

Startle response measurement system with sound-attenuating chambers

-

Rodents (mice or rats)

Procedure:

-

Acclimate animals to the testing room for at least 1 hour before the experiment.

-

Administer 25I-NBOMe hydrochloride (0.1-1 mg/kg, i.p.) or vehicle to the animals.[3]

-

Place the animal in the startle chamber and allow for a 5-minute acclimation period with background white noise.

-

The test session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.

-

Prepulse-pulse trials: A softer, non-startling acoustic stimulus (prepulse, e.g., 68, 75, or 85 dB) presented shortly before the startling pulse.[3]

-

No-stimulus trials: Background white noise only.

-

-

Record the startle amplitude for each trial.

-

Calculate the percentage of PPI as follows: (%PPI) = 100 - [((startle response on prepulse-pulse trial) / (startle response on pulse-alone trial)) * 100]

Head-Twitch Response (HTR) Assay

Objective: To measure a behavioral proxy of 5-HT2A receptor-mediated hallucinogenic-like effects in rodents.

Materials:

-

25I-NBOMe hydrochloride solution

-

Vehicle (e.g., saline)

-

Observation chambers

-

Video recording equipment (optional, but recommended for accurate scoring)

-

Rodents (rats or mice)

Procedure:

-

Administer 25I-NBOMe hydrochloride (1-10 mg/kg, s.c.) or vehicle to the animals.[6][7]

-

Place the animal in an individual observation chamber.

-

Observe and count the number of head twitches for a defined period (e.g., 30-60 minutes) immediately following administration. A head twitch is a rapid, rotational movement of the head.

-

Data are typically presented as the total number of head twitches per observation period.

In Vivo Microdialysis for Neurotransmitter Monitoring

Objective: To measure extracellular levels of neurotransmitters such as dopamine, serotonin, and glutamate in specific brain regions of freely moving animals.

Materials:

-

25I-NBOMe hydrochloride solution

-

Vehicle (e.g., saline)

-

Stereotaxic apparatus for surgery

-

Microdialysis probes

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

-

Rodents (rats)

Procedure:

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens). Allow for a recovery period of several days.

-

Microdialysis Experiment:

-

Gently insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 1-2 hours to establish a stable baseline.

-

Administer 25I-NBOMe hydrochloride (e.g., 1-10 mg/kg, s.c.) or vehicle.[6][7]

-

Continue collecting dialysate samples for several hours post-administration.

-

-

Neurochemical Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of dopamine, serotonin, and/or glutamate.

-

Data Analysis: Express neurotransmitter levels as a percentage change from the baseline average.

Mandatory Visualizations

Signaling Pathways

References

- 1. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 2. Acute Effects of the Psychedelic Phenethylamine 25I-NBOMe in C57BL/6J Male Mice [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Neurochemical and Behavioral Profiling in Male and Female Rats of the Psychedelic Agent 25I-NBOMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hallucinogen-Like Action of the Novel Designer Drug 25I-NBOMe and Its Effect on Cortical Neurotransmitters in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Locomotor and discriminative stimulus effects of four novel hallucinogens in rodents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Functional Screening of 25iP-NBOMe

Audience: Researchers, scientists, and drug development professionals.

Introduction

25iP-NBOMe is a potent synthetic psychedelic belonging to the NBOMe class of phenethylamines. It acts as a powerful agonist at the serotonin (B10506) 5-HT2A receptor, a G protein-coupled receptor (GPCR) that is the primary target for classic psychedelic drugs.[1][2][3] Understanding the functional profile of 25iP-NBOMe at this receptor is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

The 5-HT2A receptor is known to signal through multiple intracellular pathways upon activation.[4][5][6] The canonical pathway involves coupling to Gq/11 proteins, leading to downstream calcium mobilization.[4][5] Additionally, the receptor can engage non-canonical pathways, most notably through the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization.[7][8][9][10] Ligands can exhibit "functional selectivity" or "biased agonism," preferentially activating one pathway over another.[5][7] Therefore, a comprehensive functional screening of 25iP-NBOMe requires distinct assays to quantify its activity in both the Gq-mediated and β-arrestin-mediated signaling cascades.

These application notes provide detailed protocols for three key in vitro functional assays designed to characterize the potency and efficacy of 25iP-NBOMe at the human 5-HT2A receptor: a Calcium Mobilization Assay, an IP1 Accumulation Assay, and a β-Arrestin Recruitment Assay.

Signaling Pathways of the 5-HT2A Receptor

Activation of the 5-HT2A receptor by an agonist like 25iP-NBOMe initiates two primary signaling cascades within the cell. The Gq pathway is generally associated with the acute psychedelic effects, while the β-arrestin pathway is involved in signal regulation and may contribute to other pharmacological effects.[7]

Experimental Workflow Overview

The functional characterization of 25iP-NBOMe involves a standardized workflow. The process begins with the culture of cells engineered to express the 5-HT2A receptor, followed by seeding them into microplates. The compound is then added at various concentrations, and after an incubation period, the specific signaling event (calcium flux, IP1 accumulation, or β-arrestin recruitment) is measured using a plate reader. The resulting data is analyzed to generate dose-response curves and determine key pharmacological parameters.

Data Presentation: Functional Profile of 25iP-NBOMe

The following tables summarize representative quantitative data for 25iP-NBOMe compared to the endogenous agonist Serotonin (5-HT) and a well-characterized related compound, 25I-NBOMe. Potency is indicated by the EC₅₀ value (the concentration at which 50% of the maximal response is observed), while efficacy is represented by the Eₘₐₓ value (the maximum response, normalized to the response of a reference agonist).

Table 1: Gq/11 Pathway Activation

| Compound | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ, % of 5-HT) |

|---|---|---|---|

| 25iP-NBOMe | Calcium Mobilization | 0.5 - 5 nM | 100 - 110% |

| IP1 Accumulation | 1 - 10 nM | 100 - 110% | |

| 25I-NBOMe | Calcium Mobilization | ~35 nM[11] | ~100%[11] |

| IP1 Accumulation | ~1.5 nM[12] | ~95%[12] | |

| Serotonin (5-HT) | Calcium Mobilization | 15 - 50 nM | 100% (Reference) |

| | IP1 Accumulation | ~40 nM[12] | 100% (Reference)[12] |

Table 2: β-Arrestin Pathway Recruitment

| Compound | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ, % of 5-HT) |

|---|---|---|---|

| 25iP-NBOMe | β-Arrestin 2 Recruitment | 10 - 100 nM | 70 - 90% |

| 25I-NBOMe | β-Arrestin 2 Recruitment | 50 - 200 nM | 60 - 80% |

| Serotonin (5-HT) | β-Arrestin 2 Recruitment | 80 - 300 nM | 100% (Reference) |

Note: The values for 25iP-NBOMe are hypothetical based on the known pharmacology of related NBOMe compounds. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This assay measures the Gq-mediated release of intracellular calcium, a direct consequence of 5-HT2A receptor activation.[5][8][13]

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by 25iP-NBOMe, IP3 production leads to the release of Ca²⁺ from the endoplasmic reticulum.[5] The dye binds to the increased intracellular Ca²⁺, resulting in a significant increase in fluorescence intensity, which is measured in real-time using a fluorescence plate reader.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium (e.g., DMEM/F12) with 10% FBS, 1% Penicillin-Streptomycin.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive dye (e.g., Fluo-4 AM).

-

Probenecid (B1678239) (an anion-exchange transport inhibitor to prevent dye leakage).

-

25iP-NBOMe, Serotonin, and other reference compounds.

-

Black, clear-bottom 96- or 384-well microplates.

-

Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR).

Procedure:

-

Cell Seeding: Seed the 5-HT2A expressing cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well. Culture overnight to allow for cell attachment.

-

Dye Loading: Aspirate the culture medium. Add the loading buffer containing the calcium-sensitive dye and probenecid to each well. Incubate for 45-60 minutes at 37°C.

-

Compound Preparation: Prepare a 10-point serial dilution of 25iP-NBOMe and reference compounds in Assay Buffer at 4x the final desired concentration.

-

Fluorescence Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) kinetically.

-

Compound Addition: Program the instrument to add the compound plate to the cell plate. A baseline fluorescence is typically read for 10-20 seconds before the automated addition of the compounds.

-

Data Acquisition: Continue reading the fluorescence signal for 2-3 minutes post-addition to capture the peak response.

Data Analysis:

-

Calculate the peak fluorescence response for each well.

-

Normalize the data, setting the baseline (vehicle control) to 0% and the maximal response of the reference agonist (Serotonin) to 100%.

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: IP1 Accumulation Assay (HTRF)

This assay provides a robust, endpoint measurement of Gq pathway activation by quantifying the accumulation of a stable downstream metabolite, inositol (B14025) monophosphate (IP1).[14][15][16]

Principle: Gq activation stimulates PLC, which hydrolyzes PIP2 into IP3 and DAG. IP3 is rapidly metabolized into IP1.[14] The assay uses Lithium Chloride (LiCl) to block the enzyme that degrades IP1, causing it to accumulate in the cell.[15] The accumulated IP1 is then detected using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[15][17] Intracellular IP1 competes with a labeled IP1 tracer for binding to an anti-IP1 antibody, leading to a decrease in the HTRF signal that is proportional to the amount of IP1 produced.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Cell culture medium.

-

IP-One HTRF Assay Kit (containing IP1-d2 acceptor, anti-IP1 cryptate donor, LiCl, and lysis buffer).

-

25iP-NBOMe and reference compounds.

-

White, solid-bottom 384-well microplates.

-

HTRF-compatible microplate reader.

Procedure:

-

Cell Seeding: Seed 10,000-20,000 cells per well in a white 384-well plate and culture overnight.

-

Compound Stimulation: Aspirate the culture medium. Add the stimulation buffer containing LiCl and the desired concentrations of 25iP-NBOMe or reference compounds.

-

Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.

-

Cell Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate mixed in lysis buffer) to each well.

-

Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

HTRF Reading: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

-

Calculate the 665/620 nm emission ratio for each well.

-

Normalize the data using vehicle (0% activity) and a saturating concentration of a reference agonist (100% activity).

-

Plot the normalized response against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 3: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

This assay quantifies the recruitment of β-arrestin to the activated 5-HT2A receptor, a key event in receptor desensitization and non-G-protein-mediated signaling.[10][18][19]

Principle: This assay utilizes an enzyme fragment complementation (EFC) system (e.g., DiscoveRx PathHunter).[10][18] The 5-HT2A receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist binding, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments.[10] This reconstitution forms an active β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.

Materials:

-

Cell line co-expressing the 5-HT2A receptor tagged with ProLink and β-arrestin-2 tagged with Enzyme Acceptor.

-

Cell culture medium.

-

Assay Buffer (e.g., HBSS).

-

PathHunter Detection Reagent Kit (containing substrate and lysis solution).

-

25iP-NBOMe and reference compounds.

-

White, solid-bottom 96- or 384-well microplates.

-

Luminescence microplate reader.

Procedure:

-

Cell Seeding: Seed the engineered cells into white microplates at a density of 5,000-10,000 cells per well. Culture overnight.

-

Compound Addition: Add serial dilutions of 25iP-NBOMe and reference compounds to the wells.

-